anti-m-Trifluoromethylbenzaldoxime hydrochloride
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Overview
Description
Anti-m-Trifluoromethylbenzaldoxime hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a trifluoromethyl group attached to a benzaldoxime moiety, which is further stabilized by the addition of hydrochloride.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of anti-m-Trifluoromethylbenzaldoxime hydrochloride typically involves the reaction of m-trifluoromethylbenzaldehyde with hydroxylamine hydrochloride. The reaction is carried out in an aqueous or alcoholic medium under reflux conditions. The resulting oxime is then treated with hydrochloric acid to yield the hydrochloride salt.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Anti-m-Trifluoromethylbenzaldoxime hydrochloride undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anti-m-Trifluoromethylbenzaldoxime hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of anti-m-Trifluoromethylbenzaldoxime hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The oxime group can form hydrogen bonds with target proteins, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
m-Trifluoromethylbenzaldehyde: The precursor in the synthesis of the oxime.
Trifluoromethylbenzaldoxime: Lacks the hydrochloride stabilization.
Benzaldoxime: Lacks the trifluoromethyl group.
Uniqueness
Anti-m-Trifluoromethylbenzaldoxime hydrochloride is unique due to the presence of both the trifluoromethyl group and the oxime moiety, which confer distinct chemical and biological properties. The hydrochloride salt form enhances its stability and solubility, making it more suitable for various applications.
Properties
CAS No. |
73664-60-5 |
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Molecular Formula |
C8H7ClF3NO |
Molecular Weight |
225.59 g/mol |
IUPAC Name |
(NE)-N-[[3-(trifluoromethyl)phenyl]methylidene]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C8H6F3NO.ClH/c9-8(10,11)7-3-1-2-6(4-7)5-12-13;/h1-5,13H;1H/b12-5+; |
InChI Key |
RNZTUMOOVYNCPM-NKPNRJPBSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)/C=N/O.Cl |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C=NO.Cl |
Origin of Product |
United States |
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